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molecular formula C13H17ClNOS+ B160647 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride CAS No. 4568-71-2

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Cat. No. B160647
M. Wt: 269.79 g/mol
InChI Key: IWSVLBKHBJGMAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04894483

Procedure details

71.6 g (500 millimoles) of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole), 63.3 g (500 millimoles) of freshly distilled benzyl chloride and 250 ml of absolute acetonitrile are refluxed for 24 hours in a 500 ml round-bottomed flask. The stirred reaction mixture is slowly cooled to room temperature, and the precipitate is filtered off under suction, washed colorless with dry acetonitrile, predried and then dried at 90° C. under reduced pressure from a water pump.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[S:8][CH:7]=[N:6][C:5]=1[CH3:9].[CH2:10]([Cl:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(#N)C>[Cl-:17].[CH2:10]([N+:6]1[C:5]([CH3:9])=[C:4]([CH2:3][CH2:2][OH:1])[S:8][CH:7]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
71.6 g
Type
reactant
Smiles
OCCC1=C(N=CS1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off under suction
WASH
Type
WASH
Details
washed colorless with dry acetonitrile
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 90° C. under reduced pressure from a water pump

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]1=CSC(=C1C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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